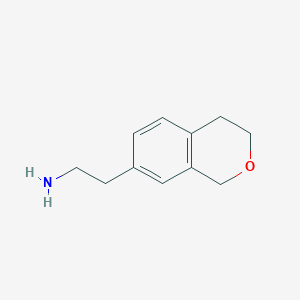

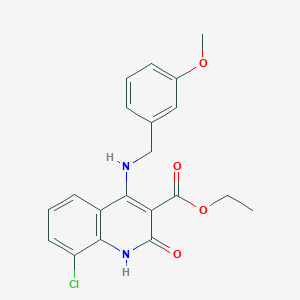

![molecular formula C13H10N4O2 B2366847 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 832739-45-4](/img/structure/B2366847.png)

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H10N4O2 . It is a member of the pyrazolo[1,5-a]pyrimidine family .

Synthesis Analysis

The synthesis of this compound and related compounds has been reported in several studies . For instance, a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C has been used . The yield of the 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines was reported to be between 88–96% .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as single-crystal diffractometry . The compound has been described as a yellow plate with a molar mass of 310.32 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 254.244 Da and a monoisotopic mass of 254.080383 Da . Other properties, such as solubility and stability, are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

One significant application of derivatives of pyrazolo[1,5-a]pyrimidine, including compounds like 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine, is in the field of antimicrobial and antioxidant research. Studies have shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, they display notable antioxidant activities, with some compounds demonstrating higher activity than Vitamin C (Şener, Erişkin, Yavuz, & Şener, 2017).

Privileged Structure in Combinatorial Synthesis

Pyrazolo[1,5-a]pyrimidine compounds are recognized for their 'privileged structure' in combinatorial chemistry. This refers to the core molecule's ability to interact with multiple types of biological targets, making it a valuable framework for synthesizing a diverse array of biologically active compounds. This class has been used to create a chemical set of over 400 compounds, highlighting its versatility and importance in drug discovery (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

Potential in Tumor Imaging

Another fascinating application is in tumor imaging. Pyrazolo[1,5-a]pyrimidine derivatives have been used to create radiolabeled probes for Positron Emission Tomography (PET) imaging. These compounds have shown promise in the visualization of tumors, indicating their potential use in diagnostic medicine (Xu et al., 2012).

Fungicidal Properties

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogues of systemic fungicides, like carboxin. Some of these compounds have demonstrated high levels of fungicidal activity against various fungal species, suggesting their potential utility in agricultural applications (Huppatz, 1985).

Development of Fluorescent Probes

Moreover, these compounds have been explored for their fluorescent properties. Adjustments in the substitution patterns on the pyrazolo[1,5-a]pyrimidine framework have been linked to changes in fluorescent spectral properties, paving the way for their use in developing new fluorescent probes for biological and chemical applications (Wu et al., 2008).

Orientations Futures

The future directions for research on 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine and related compounds could include further exploration of their potential applications in medicine, particularly as inhibitors of protein kinases . Additionally, their optical properties could be exploited for use in materials science .

Propriétés

IUPAC Name |

2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-9-7-13-14-6-5-12(16(13)15-9)10-3-2-4-11(8-10)17(18)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAPSRJCCLGDKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

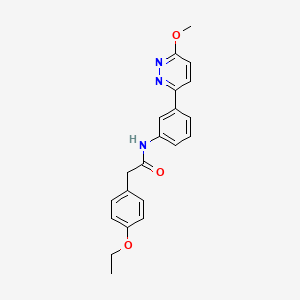

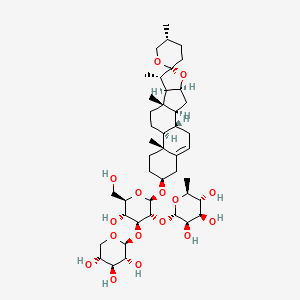

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

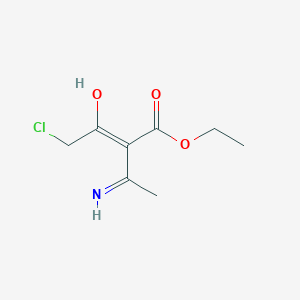

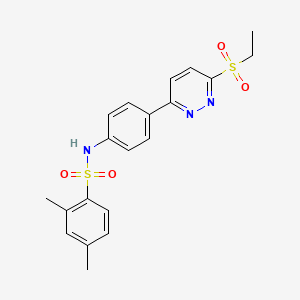

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)

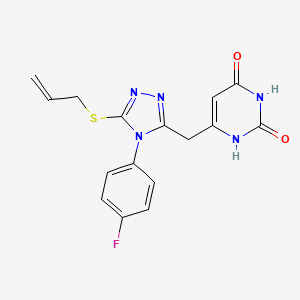

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)

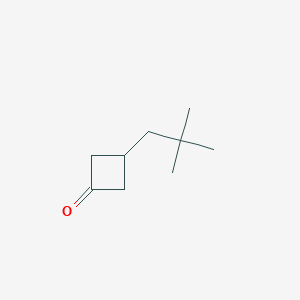

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)